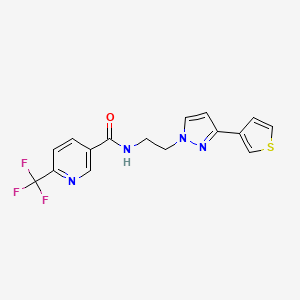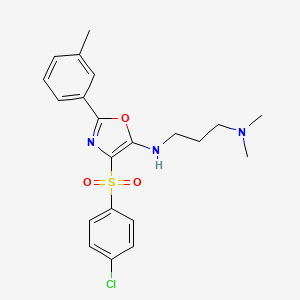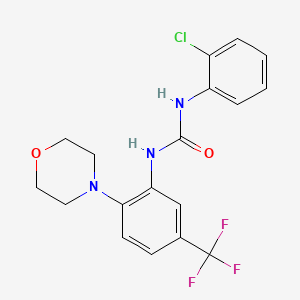
1-(2-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea” is a chemical compound with the molecular formula C18H17ClF3N3O2 . It has a molecular weight of 399.8 g/mol . This compound is intended for research use only and is not for human or veterinary use .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: C1COCCN1C2=C (C=C (C=C2)C (F) (F)F)NC (=O)NC3=CC=CC=C3Cl .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The molecular formula is C18H17ClF3N3O2 and the molecular weight is 399.8 g/mol .
Scientific Research Applications
Antibacterial and Antifungal Activity
- Synthesis, Antifungal, and Antibacterial Activity : A study synthesized 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone, which led to 1-(4-chloro-2-(2,2,2-trifluoroacetyl)phenyl)urea. These compounds demonstrated good antibacterial and antifungal activities against various bacteria and fungi (Sujatha, Shilpa, & Gani, 2019).
Anti-Cancer Activity
- Inhibition of Cancer Cell Proliferation : Symmetrical N,N'-diarylureas showed potential as anti-cancer agents by activating the eIF2α kinase and inhibiting cancer cell proliferation (Denoyelle et al., 2012).
- Chronic Myeloid Leukemia Treatment : A series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives showed potent activity against chronic myeloid leukemia (CML) cells with minimal cellular toxicity, suggesting their potential in CML treatment (Li et al., 2019).
Plant Biology and Agriculture
- Cytokinin-like Activity in Plants : Urea derivatives like N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea exhibit cytokinin-like activity, which is vital for cell division and differentiation in plants (Ricci & Bertoletti, 2009).
Chemical Synthesis and Characterization
- Synthesis of Novel Chemical Structures : Research has focused on synthesizing various urea derivatives with potential biological activities. For example, the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activities have been explored (Patel & Shaikh, 2011).
- Crystal Structure Analysis : Detailed crystal structure analysis of compounds like flufenoxuron and chlorfluazuron, which include urea derivatives, has been conducted to understand their molecular configuration (Jeon et al., 2014; Cho et al., 2015).
Environmental Science
- Herbicide Degradation Studies : The microbial degradation of substituted urea herbicides, including their phytotoxicity and degradation rates, was studied, providing insights into environmental impacts (Murray, Rieck, & Lynd, 1969).
Safety and Hazards
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O2/c19-13-3-1-2-4-14(13)23-17(26)24-15-11-12(18(20,21)22)5-6-16(15)25-7-9-27-10-8-25/h1-6,11H,7-10H2,(H2,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJKUWINBVYPRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


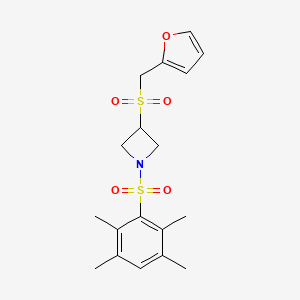
![4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide](/img/structure/B2405928.png)
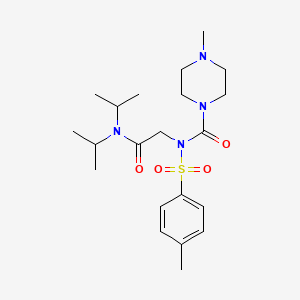

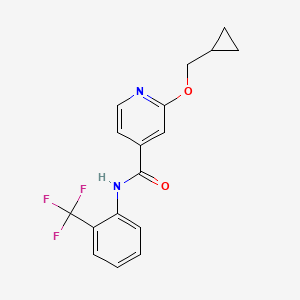
![7-(4-methoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405933.png)

![2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2405936.png)
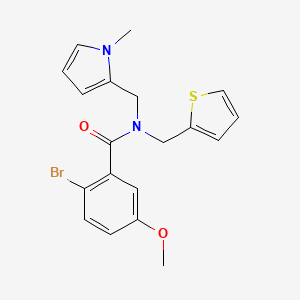
![Methyl N-[2-chloro-5-[(E)-C-methyl-N-[(6-methylpyridin-2-yl)methoxy]carbonimidoyl]anilino]carbamate](/img/structure/B2405938.png)
![[4-(Benzimidazol-1-ylmethyl)phenyl]methanol](/img/structure/B2405940.png)
